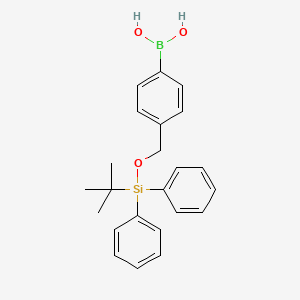
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid
描述
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl(diphenyl)silyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
属性
CAS 编号 |
148289-82-1 |
|---|---|
分子式 |
C23H27BO3Si |
分子量 |
390.4 g/mol |
IUPAC 名称 |
[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C23H27BO3Si/c1-23(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-18-19-14-16-20(17-15-19)24(25)26/h4-17,25-26H,18H2,1-3H3 |
InChI 键 |
GGCMREPVDKZMLH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid typically involves the protection of phenol with a tert-butyl(diphenyl)silyl group, followed by the introduction of a boronic acid moiety. One common method includes the reaction of 4-hydroxybenzyl alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole to form the silyl-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Deprotected phenols or other functionalized derivatives.
科学研究应用
Chemistry: In organic synthesis, (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid is widely used as a reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures. It is also utilized in the synthesis of pharmaceuticals and natural products.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the development of enzyme inhibitors and sensors for detecting biomolecules such as sugars and amino acids.
Medicine: In medicinal chemistry, this compound is explored for its potential in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound finds applications in the production of advanced materials, including polymers and electronic devices, due to its ability to form stable carbon-carbon bonds and its compatibility with various functional groups.
作用机制
The mechanism of action of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid primarily involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, inhibiting its activity. The silyl protecting group provides stability and selectivity, allowing the compound to target specific molecular pathways.
相似化合物的比较
Phenylboronic Acid: Lacks the silyl protecting group, making it less stable and selective.
4-(Hydroxymethyl)phenylboronic Acid: Similar structure but without the silyl group, leading to different reactivity and stability.
tert-Butyl(diphenyl)silyl Chloride: Used as a protecting group in various synthetic applications but lacks the boronic acid functionality.
Uniqueness: (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid stands out due to its combination of a boronic acid group and a silyl protecting group. This unique structure provides enhanced stability, selectivity, and versatility in various chemical reactions and applications, making it a valuable tool in both academic and industrial research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


